molecular formula C21H32N2O2 B5317406 N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]-2-phenylmethoxyacetamide

N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]-2-phenylmethoxyacetamide

Cat. No.: B5317406
M. Wt: 344.5 g/mol
InChI Key: HWONLWFWAYNTEU-UXHICEINSA-N
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Description

N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]-2-phenylmethoxyacetamide is a complex organic compound characterized by its unique structural features. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a cyclooctylamino group attached to a cyclobutyl ring, which is further connected to a phenylmethoxyacetamide moiety.

Properties

IUPAC Name

N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c24-21(16-25-15-17-9-5-4-6-10-17)23-20-14-13-19(20)22-18-11-7-2-1-3-8-12-18/h4-6,9-10,18-20,22H,1-3,7-8,11-16H2,(H,23,24)/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWONLWFWAYNTEU-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2CCC2NC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CCC1)N[C@@H]2CC[C@@H]2NC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]-2-phenylmethoxyacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclobutyl ring, the introduction of the cyclooctylamino group, and the attachment of the phenylmethoxyacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]-2-phenylmethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]-2-phenylmethoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]-2-phenylmethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1S,2R)-2

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